molecular formula C10H13ClN2O B11941868 Butyric N2-(4-chlorophenyl)hydrazide CAS No. 22207-29-0

Butyric N2-(4-chlorophenyl)hydrazide

Cat. No.: B11941868
CAS No.: 22207-29-0
M. Wt: 212.67 g/mol
InChI Key: AOUUNTQHCIVKOX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric N2-(4-chlorophenyl)hydrazide typically involves the reaction of butyric acid with 4-chlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Butyric N2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .

Scientific Research Applications

Butyric N2-(4-chlorophenyl)hydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyric N2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyric N2-(4-chlorophenyl)hydrazide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its hydrazide group allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry and drug development .

Properties

CAS No.

22207-29-0

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N'-(4-chlorophenyl)butanehydrazide

InChI

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-12-9-6-4-8(11)5-7-9/h4-7,12H,2-3H2,1H3,(H,13,14)

InChI Key

AOUUNTQHCIVKOX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC1=CC=C(C=C1)Cl

Origin of Product

United States

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